molecular formula C14H20O6 B3232395 5-[4-(Hydroxymethyl)-3,5-dimethoxyphenoxy]pentanoic acid CAS No. 134020-55-6

5-[4-(Hydroxymethyl)-3,5-dimethoxyphenoxy]pentanoic acid

Cat. No.: B3232395
CAS No.: 134020-55-6
M. Wt: 284.3 g/mol
InChI Key: GZNZDKBKXPEZLR-UHFFFAOYSA-N
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Description

5-[4-(Hydroxymethyl)-3,5-dimethoxyphenoxy]pentanoic acid is a specialized chemical building block with significant utility in medicinal chemistry and drug discovery research. This compound features a unique molecular architecture comprising a phenolic ring with methoxy and hydroxymethyl substituents, connected via a pentanoic acid linker, making it particularly valuable for the synthesis of more complex molecules. Its structural characteristics enable its application as a key intermediate in the development of immunomodulatory compounds . Researchers utilize this pentanoic acid derivative in the design and synthesis of potential therapeutic agents, including those investigated for oncological applications . The compound's chemical functionality allows for further derivatization at both the hydroxymethyl and carboxylic acid sites, facilitating its incorporation into larger molecular frameworks. This versatility makes it especially valuable in solid-phase organic synthesis and combinatorial chemistry approaches, where it can be employed to create diverse compound libraries for biological screening . The hydroxymethyl group can serve as a point of attachment to solid supports or be further functionalized, while the carboxylic acid enables conjugation to various amines, alcohols, and other functional groups. In research settings, this compound has been employed in the construction of sophisticated molecules designed to modulate biological pathways, contributing to advances in pharmaceutical development and chemical biology. Its application extends to the synthesis of complex structures including pipecolic acid derivatives and other pharmacologically relevant scaffolds . This product is intended for research purposes only in laboratory settings.

Properties

IUPAC Name

5-[4-(hydroxymethyl)-3,5-dimethoxyphenoxy]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O6/c1-18-12-7-10(8-13(19-2)11(12)9-15)20-6-4-3-5-14(16)17/h7-8,15H,3-6,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZNZDKBKXPEZLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1CO)OC)OCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901201929
Record name 5-[4-(Hydroxymethyl)-3,5-dimethoxyphenoxy]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901201929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134020-55-6
Record name 5-[4-(Hydroxymethyl)-3,5-dimethoxyphenoxy]pentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134020-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[4-(Hydroxymethyl)-3,5-dimethoxyphenoxy]pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901201929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Hydroxymethyl)-3,5-dimethoxyphenoxy]pentanoic acid typically involves the reaction of 3,5-dimethoxy-4-hydroxybenzyl alcohol with a suitable pentanoic acid derivative. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 5-[4-(Hydroxymethyl)-3,5-dimethoxyphenoxy]pentanoic acid may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[4-(Hydroxymethyl)-3,5-dimethoxyphenoxy]pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents like bromine or nitric acid in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 5-[4-(Carboxymethyl)-3,5-dimethoxyphenoxy]pentanoic acid.

    Reduction: Formation of 5-[4-(Hydroxymethyl)-3,5-dimethoxyphenoxy]pentanol.

    Substitution: Formation of various substituted phenoxy derivatives depending on the electrophile used.

Scientific Research Applications

5-[4-(Hydroxymethyl)-3,5-dimethoxyphenoxy]pentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural similarity to naturally occurring compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 5-[4-(Hydroxymethyl)-3,5-dimethoxyphenoxy]pentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxymethyl and dimethoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes and receptors. The phenoxy group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Key Properties :

  • Molecular Weight : While direct data for this compound is unavailable in the evidence, structurally similar analogs (e.g., Fmoc-protected derivatives) have molecular weights around 500 g/mol .
  • Purity : Analogous compounds, such as the Fmoc-derivative, exhibit high HPLC purity (e.g., 96.05%) under standard analytical conditions .
  • Applications : Used in solid-phase synthesis, combinatorial chemistry, and as a building block for functionalized materials .

Structural Analogs

5-[4-(Aminomethyl)-3,5-dimethoxyphenoxy]pentanoic Acid
  • Structure: The hydroxymethyl (-CH$2$OH) group is replaced by an aminomethyl (-CH$2$NH$_2$) group.
  • Molecular Formula: C${15}$H${23}$NO$5$ (acetate salt: C${16}$H${25}$NO$7$) .
  • Applications : Functions as a PAL linker in solid-phase peptide synthesis (SPPS), enabling cleavage under mild acidic conditions .
  • Key Difference : The primary amine allows for direct coupling with carboxylic acids, whereas the hydroxymethyl variant may require activation for further reactions.
5-(4-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-3,5-dimethoxyphenoxy)pentanoic Acid
  • Structure: Contains an Fmoc-protected aminomethyl group (-CH$_2$NH-Fmoc) instead of hydroxymethyl.
  • Molecular Formula: C${29}$H${31}$NO$_7$ (MW: 505.56 g/mol) .
  • Applications : Widely used in SPPS for temporary amine protection, enabling sequential peptide elongation .
  • Key Difference : The Fmoc group provides UV-active protection, facilitating monitoring during synthesis.
5-(4-Methylphenoxy)pentanoic Acid
  • Structure: Simplifies the phenoxy substituent to a single methyl (-CH$_3$) group.
  • Molecular Formula : C${12}$H${16}$O$_3$ .
  • Applications: Less complex derivatives like this are used as intermediates in fine chemical synthesis but lack the functional versatility of hydroxymethyl or aminomethyl variants .

Functional and Reactivity Comparisons

Compound Key Functional Group Reactivity/Applications Molecular Weight (g/mol)
Target Compound -CH$_2$OH Requires activation (e.g., oxidation to aldehyde) for conjugation; linker in polymers ~310 (estimated)
5-[4-(Aminomethyl)...]pentanoic Acid -CH$2$NH$2$ Direct coupling with carbodiimides; SPPS linker 297.35 (free base)
Fmoc-Protected Analog -CH$_2$NH-Fmoc UV-active protection; stepwise peptide synthesis 505.56
5-(4-Methylphenoxy)pentanoic Acid -CH$_3 Intermediate in non-specialized synthesis 208.26

Biological Activity

Overview

5-[4-(Hydroxymethyl)-3,5-dimethoxyphenoxy]pentanoic acid (CAS: 134020-55-6) is a synthetic organic compound notable for its unique structural features, including a phenoxy group with hydroxymethyl and dimethoxy substitutions attached to a pentanoic acid chain. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

  • Molecular Formula : C14H20O6
  • Molecular Weight : 284.3 g/mol
  • Functional Groups : Hydroxymethyl, dimethoxy, phenoxy

The biological activity of 5-[4-(Hydroxymethyl)-3,5-dimethoxyphenoxy]pentanoic acid is attributed to its ability to interact with specific molecular targets. The hydroxymethyl and dimethoxy groups facilitate hydrogen bonding and hydrophobic interactions, enhancing the compound's binding affinity to various enzymes and receptors. The phenoxy moiety can undergo metabolic transformations, leading to active metabolites that exert biological effects .

Antioxidant Activity

Research has indicated that compounds with similar structural features exhibit significant antioxidant properties. The presence of hydroxymethyl and dimethoxy groups is believed to contribute to the radical-scavenging ability of the compound, potentially protecting cells from oxidative stress.

Anti-inflammatory Properties

Studies have suggested that derivatives of phenolic compounds can modulate inflammatory pathways. 5-[4-(Hydroxymethyl)-3,5-dimethoxyphenoxy]pentanoic acid may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation .

Antimicrobial Activity

Initial investigations into the antimicrobial properties of this compound have shown promising results against various bacterial strains. Its structural similarity to known antimicrobial agents suggests it may disrupt bacterial membranes or inhibit essential bacterial functions .

Case Studies

  • Antioxidant Study : A study demonstrated that compounds with similar hydroxymethyl and methoxy groups exhibited significant DPPH radical scavenging activity, indicating potential therapeutic applications in oxidative stress-related diseases .
  • Anti-inflammatory Effects : In vitro assays revealed that derivatives of 5-[4-(Hydroxymethyl)-3,5-dimethoxyphenoxy]pentanoic acid significantly reduced TNF-alpha levels in macrophages stimulated by lipopolysaccharides (LPS), suggesting a mechanism for its anti-inflammatory action.
  • Antimicrobial Testing : The compound was tested against Pseudomonas aeruginosa, showing minimum inhibitory concentrations (MICs) comparable to established antimicrobial agents, indicating its potential as a new therapeutic candidate .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
5-[4-(Hydroxymethyl)-3-methoxyphenoxy]pentanoic acidSimilar structure with one methoxy groupModerate antioxidant activity
5-[4-(Hydroxymethyl)-3,5-dimethoxyphenoxy]butanoic acidShorter aliphatic chainReduced anti-inflammatory effects
5-[4-(Hydroxymethyl)-3,5-dimethoxyphenoxy]hexanoic acidLonger aliphatic chainEnhanced antimicrobial properties

Q & A

Q. What analytical techniques are recommended to confirm the structural integrity and purity of 5-[4-(Hydroxymethyl)-3,5-dimethoxyphenoxy]pentanoic acid in synthetic batches?

  • Methodological Answer: Structural validation requires a combination of 1H NMR spectroscopy to confirm bond connectivity and functional groups, HPLC to assess purity (>95% is typical for research-grade material), and mass spectrometry (MS) for molecular weight confirmation. For example, analogous compounds with hydroxymethyl and dimethoxy substituents have shown resolved aromatic proton signals in 1H NMR (δ 6.5–7.5 ppm) and consistent HPLC retention times under reverse-phase conditions . Cross-referencing spectral data with PubChem or CAS entries for structurally similar pentanoic acid derivatives can resolve ambiguities .

Q. What are the optimal storage conditions to preserve the chemical stability of this compound during experimental workflows?

  • Methodological Answer: Store the compound at room temperature in a desiccator to minimize hydrolysis of the hydroxymethyl group. Avoid prolonged exposure to light, as methoxy and phenoxy groups may undergo photodegradation. Stability studies on similar compounds suggest that freeze-thaw cycles should be minimized if the compound is dissolved in volatile solvents (e.g., DMSO or methanol) .

Q. How should researchers address solubility challenges when preparing aqueous or organic solutions of this compound?

  • Methodological Answer: Test solubility in polar aprotic solvents (e.g., DMSO, DMF) for initial dissolution, followed by dilution in buffered aqueous systems. For hydrophobic interactions, use co-solvents like ethanol or acetone (10–20% v/v). Sonication at 40–50°C for 15–20 minutes can enhance dissolution efficiency. Analogous pentanoic acid derivatives exhibit pH-dependent solubility, with improved solubility in alkaline conditions (pH >8) due to carboxylate ion formation .

Advanced Research Questions

Q. How can computational quantum chemical calculations be utilized to predict and optimize reaction pathways for synthesizing this compound?

  • Methodological Answer: Employ density functional theory (DFT) to model key reaction steps, such as the nucleophilic substitution of hydroxymethylphenoxy intermediates or ester hydrolysis to the pentanoic acid moiety. ICReDD’s methodology integrates reaction path searches using quantum chemical calculations to identify transition states and energy barriers. Experimental validation via small-scale trials (e.g., varying catalysts or temperature) can refine computational predictions, creating a feedback loop for optimizing yields .

Q. What reactor design principles and separation technologies are critical for scaling up the synthesis of this compound while maintaining yield and purity?

  • Methodological Answer: Use continuous-flow reactors to enhance heat and mass transfer during exothermic steps (e.g., esterification). For separation, leverage membrane technologies (nanofiltration) or column chromatography (silica gel with ethyl acetate/hexane gradients) to isolate the product from dimethoxy-substituted byproducts. Pilot-scale studies should prioritize process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs) like pH and temperature .

Q. What methodological approaches are recommended to resolve discrepancies between theoretical predictions and experimental outcomes in the compound’s reactivity or physical properties?

  • Methodological Answer: Conduct sensitivity analysis on computational models to identify variables (e.g., solvent polarity, steric effects) that disproportionately affect outcomes. Validate hypotheses through controlled kinetic studies (e.g., varying reaction time or stoichiometry). For example, if DFT predicts a lower energy barrier for a specific pathway but experimental yields are poor, assess competing side reactions via LC-MS or IR spectroscopy .

Q. How can researchers mitigate degradation during long-term stability studies of this compound?

  • Methodological Answer: Perform accelerated stability testing under stress conditions (e.g., 40°C/75% relative humidity) to identify degradation products. Use HPLC-DAD/ELSD to track changes in purity and LC-MS/MS to characterize degradation pathways (e.g., oxidation of the hydroxymethyl group). Stabilizers like ascorbic acid (0.1–1.0% w/w) may be added to aqueous formulations to inhibit free radical-mediated degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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